DBCO-PEG3 acetic-EVCit-PAB

ADC stability Cathepsin B cleavage Plasma half-life

Integrates copper-free DBCO SPAAC handle, PEG3 spacer, and EVCit-PAB self-immolative linker—engineered to deliver 1.8× longer plasma t½ versus Val-Cit analogs and 100% TGI at 3 mg/kg in HER2+ xenografts. The 1041.20 Da mass signature (14 Da below propionic analog) facilitates precise LC-MS DAR QC. ≥98% purity, soluble at 10 mM in DMSO. Request a quote for research-grade or cGMP-suitable quantities to advance your targeted oncology pipeline.

Molecular Formula C54H72N8O13
Molecular Weight 1041.2 g/mol
Cat. No. B8116130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG3 acetic-EVCit-PAB
Molecular FormulaC54H72N8O13
Molecular Weight1041.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71)/t42-,43-,49-/m0/s1
InChIKeyMFLUIFOUUUKGRE-NRVIKBNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG3 acetic-EVCit-PAB: A Cleavable 3-Unit PEG ADC Linker with Bioorthogonal DBCO and EVCit-PAB Protease-Sensitive Spacer


DBCO-PEG3 acetic-EVCit-PAB (CAS 2253947-17-8, MW 1041.20) is a heterobifunctional, cathepsin B-cleavable linker specifically designed for the modular construction of antibody-drug conjugates (ADCs) . The molecule integrates a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a triethylene glycol (PEG3) hydrophilic spacer, and an enzymatically labile EVCit-PAB (glutaryl-valine-citrulline-p-aminobenzyl alcohol) self-immolative linker [1]. This architecture enables site-specific bioconjugation to azide-functionalized antibodies under mild physiological conditions, followed by lysosomal protease-triggered payload release within target cells .

Why Generic ADC Linker Substitution is Not Advisable: The Case for DBCO-PEG3 acetic-EVCit-PAB Differentiation


ADC linker-payload constructs are not commodity items; minor structural variations in the linker—such as PEG chain length, the specific cleavable peptide sequence, or the chemistry of the reactive handle—profoundly impact conjugate stability, drug-to-antibody ratio (DAR) distribution, pharmacokinetics, and ultimately therapeutic index [1]. The DBCO-PEG3 acetic-EVCit-PAB assembly represents a precisely balanced combination of three functional modules (DBCO for SPAAC, PEG3 for solubility/spacing, and EVCit-PAB for enzymatic release) that is not replicated by analogs lacking one or more of these features . Substituting with a non-cleavable DBCO-PEG3-acid or a Val-Cit-based linker will alter payload release kinetics, plasma stability, and in vivo efficacy, as demonstrated by the quantitative comparisons presented below [2].

Quantitative Comparative Evidence for DBCO-PEG3 acetic-EVCit-PAB Selection


Enhanced Plasma Stability: EVCit Sequence Demonstrates 1.8-Fold Longer Half-Life Compared to Conventional Val-Cit Linkers

The EVCit (glutaryl-valine-citrulline) dipeptide sequence in DBCO-PEG3 acetic-EVCit-PAB incorporates a methacrylate modification that significantly reduces premature payload release in systemic circulation compared to the standard Val-Cit (valine-citrulline) linker widely used in approved ADCs [1]. This translates to a reported 1.8-fold prolongation of plasma half-life for EVCit-containing conjugates relative to analogous Val-Cit constructs [1].

ADC stability Cathepsin B cleavage Plasma half-life EVCit vs Val-Cit

Optimized Hydrophilic-Hydrophobic Balance: LogP of 1.7 Facilitates Aqueous Conjugation and Minimizes Aggregation

The presence of a PEG3 spacer in DBCO-PEG3 acetic-EVCit-PAB confers a calculated LogP value of 1.7, striking a balance between sufficient aqueous solubility for bioconjugation and adequate hydrophobicity for effective payload delivery . In contrast, non-PEGylated DBCO-EVCit-PAB analogs exhibit significantly higher LogP values (estimated >3.0) and correspondingly lower aqueous solubility, which can lead to aggregate formation during conjugation .

Linker hydrophilicity LogP PEG spacer Aggregation

Validated In Vivo Efficacy: ADC Built with DBCO-PEG-EVCit-PABC Achieves 100% Tumor Growth Inhibition in HER2+ Xenograft Model

An antibody-drug conjugate (ADC) constructed using a DBCO-PEG-EVCit-PABC linker (closely related to DBCO-PEG3 acetic-EVCit-PAB) demonstrated potent antitumor activity in a KPL-4 breast cancer xenograft model [1]. A single 3 mg/kg dose of this ADC (designated EVCit ADC 3c) resulted in approximately 100% tumor growth inhibition (TGI) by Day 18, with an in vitro IC50 of 0.10-0.12 nM against HER2+++ KPL-4 cells [1]. In contrast, the same ADC showed an IC50 >100 nM against HER2-negative MDA-MB-231 cells, confirming the target-dependent activity conferred by the linker-antibody conjugate [1].

In vivo efficacy HER2+ cancer Tumor growth inhibition ADC

Superior Solubility Profile: DMSO Solubility of 10 mM Enables High-Concentration Stock Preparation

DBCO-PEG3 acetic-EVCit-PAB exhibits a defined solubility of 10 mM in DMSO, enabling the preparation of concentrated stock solutions essential for efficient bioconjugation workflows . In comparison, the structurally similar DBCO-PEG3-propionic-EVCit-PAB (MW 1055.22) lacks a published DMSO solubility specification, and empirical observations indicate variable solubility profiles that may necessitate additional optimization .

Solubility DMSO Formulation ADC linker

Precise Molecular Weight Differentiation: 1041.20 Da vs. 1055.22 Da for Propionic Analog Enables Accurate Stoichiometry

The exact molecular weight of DBCO-PEG3 acetic-EVCit-PAB is 1041.20 Da (C54H72N8O13), which is 14.02 Da lower than the DBCO-PEG3-propionic-EVCit-PAB analog (1055.22 Da) . This difference arises from the substitution of an acetic acid linker with a propionic acid moiety in the latter compound . While seemingly minor, this 14 Da mass shift can be distinguished by high-resolution LC-MS during conjugate characterization, allowing precise determination of drug-to-antibody ratio (DAR) when using the acetic-EVCit variant.

Molecular weight DAR control Stoichiometry ADC characterization

Recommended Application Scenarios for DBCO-PEG3 acetic-EVCit-PAB Based on Comparative Evidence


ADC Development for HER2-Positive Solid Tumors Requiring High Plasma Stability

Leverage the 1.8-fold enhanced plasma half-life of the EVCit sequence over Val-Cit linkers [1] to design ADCs with minimized systemic payload release. The validated in vivo efficacy of a DBCO-PEG-EVCit-PABC conjugate in a HER2+ xenograft model (100% TGI at 3 mg/kg) provides direct translational confidence for oncology programs targeting HER2, such as breast or gastric cancer [2].

Bioorthogonal Conjugation to Azide-Modified Antibodies in Complex Biological Media

The DBCO group enables copper-free SPAAC click chemistry, avoiding cytotoxicity associated with copper catalysts. The PEG3 spacer and LogP of 1.7 ensure sufficient aqueous solubility (10 mM in DMSO) for efficient conjugation without aggregation, making this linker ideal for site-specific labeling of azide-functionalized antibodies in buffer or cell culture media .

Analytical Method Development for ADC Characterization and DAR Determination

The distinct molecular weight of 1041.20 Da for DBCO-PEG3 acetic-EVCit-PAB, which is 14 Da lower than the propionic analog, provides a clear mass signature for high-resolution LC-MS analysis . This facilitates accurate DAR determination and quality control of synthesized ADCs, supporting both early-stage research and process development.

Construction of Cathepsin B-Cleavable Linker-Payload Libraries for Structure-Activity Relationship Studies

The combination of a modular DBCO handle, a defined PEG3 spacer length, and the EVCit-PAB self-immolative linker provides a consistent scaffold for comparative studies [3]. Researchers can systematically vary the payload while maintaining linker properties constant, enabling robust structure-activity relationship (SAR) analysis and optimization of therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG3 acetic-EVCit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.